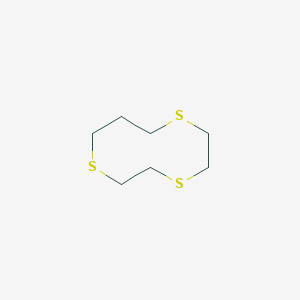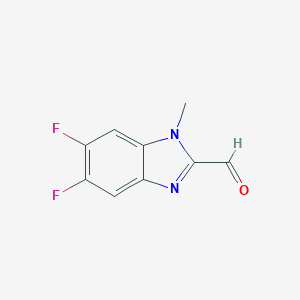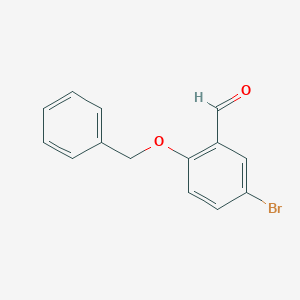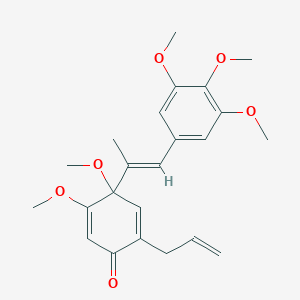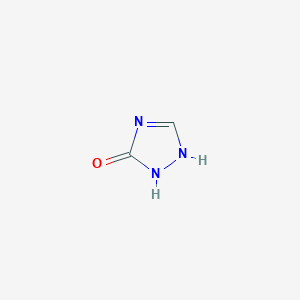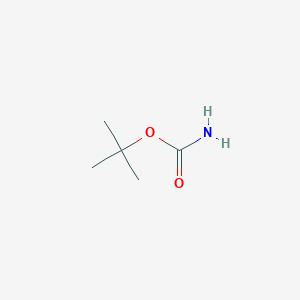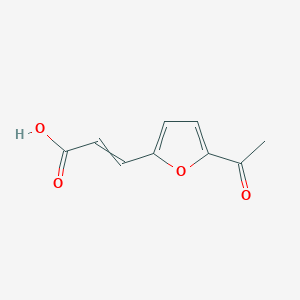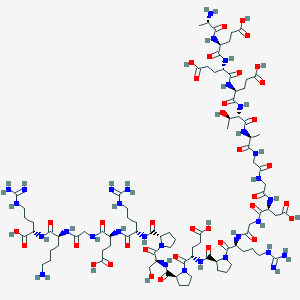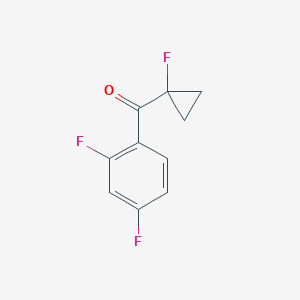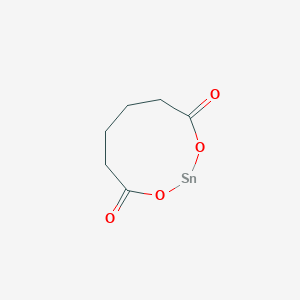
1,3,2lambda2-Dioxastannonane-4,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2lambda2-Dioxastannonane-4,9-dione is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in research. This compound is also known as DASQ and is a member of the stannane family of compounds. DASQ has a unique structure that makes it an attractive candidate for various scientific applications, including biochemical and physiological research.
作用机制
The mechanism of action of DASQ is not well understood, but it is believed to be related to its antioxidant properties. DASQ has been shown to scavenge free radicals and reduce oxidative stress in cells. This may be the reason why DASQ has been shown to have anti-cancer properties, as oxidative stress is known to play a role in the development of cancer.
生化和生理效应
DASQ has been shown to have several biochemical and physiological effects. In vitro studies have shown that DASQ can inhibit the growth of cancer cells and reduce oxidative stress in cells. DASQ has also been shown to have anti-inflammatory properties, which make it an attractive candidate for the study of inflammatory diseases.
实验室实验的优点和局限性
One of the primary advantages of DASQ is its unique structure, which makes it an attractive candidate for various scientific applications. DASQ is also relatively easy to synthesize, which makes it accessible to researchers. However, DASQ has some limitations, including its stability and solubility. DASQ is relatively unstable and can degrade over time, which can make it difficult to work with. DASQ is also not very soluble in water, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of DASQ. One potential direction is the study of DASQ in animal models. While DASQ has been extensively studied in vitro, its effects in vivo are not well understood. Another potential direction is the study of DASQ in the context of neurodegenerative diseases. DASQ has been shown to have neuroprotective properties, which make it an attractive candidate for the study of diseases such as Alzheimer's and Parkinson's. Finally, the optimization of the synthesis of DASQ and the development of new derivatives of DASQ may lead to the discovery of new compounds with even more potent properties.
合成方法
The synthesis of DASQ is a complex process that involves several steps. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form a chalcone intermediate. The chalcone intermediate is then reacted with stannous chloride in the presence of a reducing agent to form the final product, DASQ. The synthesis of DASQ has been optimized over the years to improve the yield and purity of the final product.
科学研究应用
DASQ has been widely used in scientific research due to its unique properties. One of the primary applications of DASQ is in the study of oxidative stress. DASQ has been shown to have antioxidant properties, which make it an attractive candidate for the study of oxidative stress-related diseases. DASQ has also been used in the study of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
CAS 编号 |
112131-14-3 |
|---|---|
产品名称 |
1,3,2lambda2-Dioxastannonane-4,9-dione |
分子式 |
C6H8O4Sn |
分子量 |
262.83 g/mol |
IUPAC 名称 |
1,3,2λ2-dioxastannonane-4,9-dione |
InChI |
InChI=1S/C6H10O4.Sn/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2 |
InChI 键 |
LTCDUZSZNPSELB-UHFFFAOYSA-L |
SMILES |
C1CCC(=O)O[Sn]OC(=O)C1 |
规范 SMILES |
C1CCC(=O)O[Sn]OC(=O)C1 |
同义词 |
Adipic acid tin(II) salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





